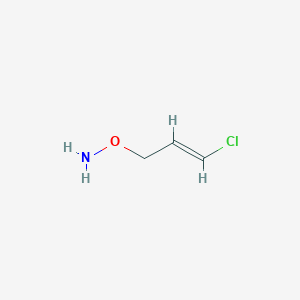

O-(3-Chloroallyl)hydroxylamine

説明

Synthesis Analysis

The synthesis of O-(3-Chloroallyl)hydroxylamine involves various methods. For instance, a direct preparation of O-substituted hydroxylamines from alcohols is described by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of magnesium amides with tert-butyl 2,6-dimethyl perbenzoate in tetrahydrofuran at 0 °C to provide O-tert-Butyl-N,N-disubstituted hydroxylamines .

Molecular Structure Analysis

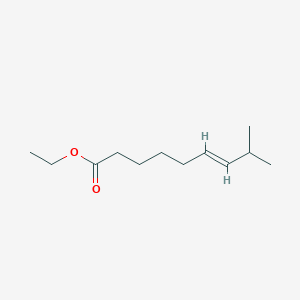

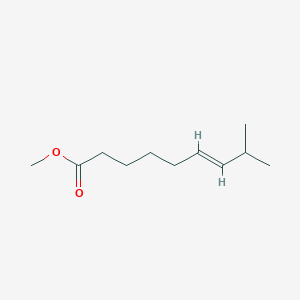

The molecular formula of O-(3-Chloroallyl)hydroxylamine is C3H6ClNO . It has a molecular weight of 107.53900 . The exact mass is 107.01400 .

Chemical Reactions Analysis

The chemical reactions involving O-(3-Chloroallyl)hydroxylamine are complex. For instance, the oxygen atom of hydroxylamines having an N-electron-withdrawing substituent acts as a reactive nucleophile in transition-metal-catalyzed allylic substitutions . The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .

Physical And Chemical Properties Analysis

O-(3-Chloroallyl)hydroxylamine has a density of 1.155 . It has a boiling point of 209ºC . The flash point is 80ºC . The LogP value is 1.32950 , indicating its lipophilicity.

科学的研究の応用

Application 1: Determination of Hydroxylamine in Water Samples

- Summary of the Application : Hydroxylamine is an oxygenated derivative of ammonia used in many organic syntheses, including pharmaceutical and industrial production processes . It is involved in many biological and pathological processes as an important product or mediator of metabolism . However, hydroxylamine can act as a mutagen and an acute toxicant for plants, animals, and humans .

- Methods of Application : A glassy carbon electrode (GCE) surface was modified with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine . Differential pulse voltammetry (DPV), cyclic voltammetry (CV), and chronoamperometry (CA) were used for electrochemical analysis .

- Results or Outcomes : The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .

Application 2: Synthesis of Hydroxylamine from Air and Water

- Summary of the Application : Hydroxylamine is an important nitrogenous feedstock for the chemical industry . Conventional hydroxylamine synthesis methods utilize ammonia as the nitrogen source and require harsh reaction conditions .

- Methods of Application : A plasma-electrochemical cascade pathway (PECP) powered by electricity was developed for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions . In the first step, the plasma treatment of ambient air and water delivers a nitric acid solution . Subsequently, the obtained nitric acid is selectively electroreduced to hydroxylamine using a bismuth-based catalyst .

- Results or Outcomes : The faradaic efficiency for hydroxylamine reached 81.0% at −1.0 V versus the reversible hydrogen electrode . This PECP method achieves a high hydroxylamine yield rate of 713.1 μmol cm−2 h−1 with a selectivity of 95.8% .

Application 3: Direct Preparation of Unprotected Amines

- Summary of the Application : Hydroxylamine-derived reagents have been used for the direct preparation of unprotected amines . This strategy obviates undesired protecting-group manipulations and thus improves step efficiency and atom economy .

- Methods of Application : The use of hydroxylamine-derived (N–O) reagents, such as PONT (PivONH3OTf), has enabled the introduction of unprotected amino groups on various different feedstock compounds, such as alkenes, arenes, and thiols .

- Results or Outcomes : This method has unlocked several reactions that facilitate the generation of unprotected primary, secondary, and tertiary amino groups .

Application 4: O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds

- Summary of the Application : Hydroxylamines having an N-electron-withdrawing substituent (also known as hydroxamic acids) act as a reactive nucleophile in transition-metal-catalyzed allylic substitutions .

- Methods of Application : The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions .

- Results or Outcomes : This method provides a new approach to generate useful aminated products .

Safety And Hazards

O-(3-Chloroallyl)hydroxylamine may form combustible dust concentrations in air . It may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and may cause an allergic skin reaction . It is suspected of causing cancer . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

将来の方向性

特性

IUPAC Name |

O-[(E)-3-chloroprop-2-enyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNHRRHYGMFKAQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)ON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301255966 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Chloroallyl)hydroxylamine | |

CAS RN |

87851-77-2 | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87851-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301255966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)